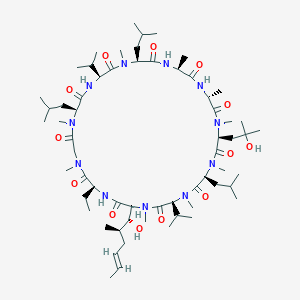
5-Phenyl-3-(pyridin-2-yl)-1,2,4-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-3-(pyridin-2-yl)-1,2,4-triazine is a heterocyclic compound that contains a triazine ring substituted with a phenyl group and a pyridin-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-(pyridin-2-yl)-1,2,4-triazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-cyanopyridine with phenylhydrazine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Phenyl-3-(pyridin-2-yl)-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with reagents such as alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated triazine rings.
Substitution: Formation of substituted triazine derivatives with various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
5-Phenyl-3-(pyridin-2-yl)-1,2,4-triazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is investigated for its interactions with biological macromolecules and its potential as a probe in biochemical assays.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 5-Phenyl-3-(pyridin-2-yl)-1,2,4-triazine involves its interaction with specific molecular targets. In medicinal chemistry, the compound may inhibit the activity of certain enzymes or receptors by binding to their active sites. The triazine ring and its substituents play a crucial role in determining the binding affinity and specificity of the compound. Additionally, the compound may induce oxidative stress or disrupt cellular processes, leading to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Phenyl-3-(pyridin-2-yl)-1,2,4-oxadiazole
- 5-Phenyl-3-(pyridin-2-yl)-1,2,4-thiadiazole
- 5-Phenyl-3-(pyridin-2-yl)-1,2,4-triazole
Uniqueness
5-Phenyl-3-(pyridin-2-yl)-1,2,4-triazine is unique due to its specific triazine ring structure, which imparts distinct chemical and biological properties Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities
Propiedades
Fórmula molecular |
C14H10N4 |
|---|---|
Peso molecular |
234.26 g/mol |
Nombre IUPAC |
5-phenyl-3-pyridin-2-yl-1,2,4-triazine |
InChI |
InChI=1S/C14H10N4/c1-2-6-11(7-3-1)13-10-16-18-14(17-13)12-8-4-5-9-15-12/h1-10H |
Clave InChI |
PQIPAPNLNPLMLK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)C3=CC=CC=N3 |
SMILES canónico |
C1=CC=C(C=C1)C2=CN=NC(=N2)C3=CC=CC=N3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



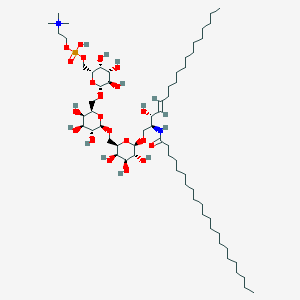

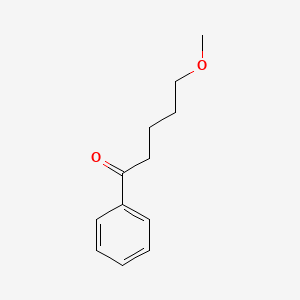
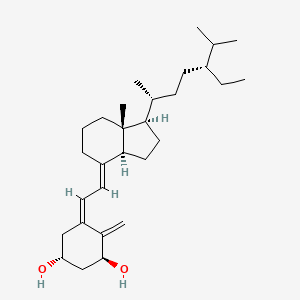
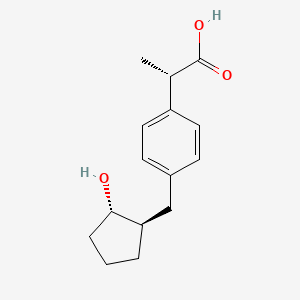

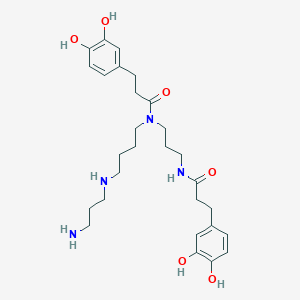
![5-(4,10-dihydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-4,10-diol](/img/structure/B1251378.png)
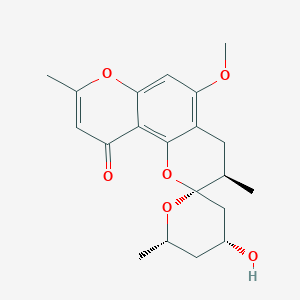

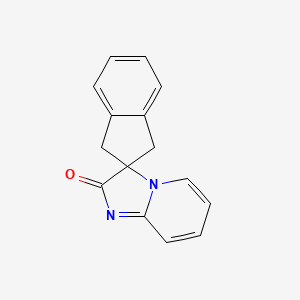
![(2R)-N-[(2S,3R)-1,3-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]octadecan-2-yl]-2-hydroxytetracosanamide](/img/structure/B1251384.png)
